N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide
CAS No.: 821803-76-3
Cat. No.: VC5045844
Molecular Formula: C18H16ClN3O2
Molecular Weight: 341.8
* For research use only. Not for human or veterinary use.
![N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide - 821803-76-3](/images/structure/VC5045844.png)
Specification
CAS No. | 821803-76-3 |
---|---|
Molecular Formula | C18H16ClN3O2 |
Molecular Weight | 341.8 |
IUPAC Name | N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Standard InChI | InChI=1S/C18H16ClN3O2/c19-13-4-3-5-14(10-13)22-18(24)17(23)20-9-8-12-11-21-16-7-2-1-6-15(12)16/h1-7,10-11,21H,8-9H2,(H,20,23)(H,22,24) |
Standard InChI Key | IKUQERVTYBILMS-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central ethanediamide backbone linking two substituents: a 3-chlorophenyl group and a 2-(1H-indol-3-yl)ethyl chain. The chlorophenyl group introduces electron-withdrawing effects, while the indole moiety contributes π-π stacking capabilities and hydrogen-bonding potential. The molecular formula is inferred as C₁₈H₁₆ClN₃O₂ based on structural analogs , with a molecular weight of 341.79 g/mol.
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₈H₁₆ClN₃O₂ |
Molecular Weight | 341.79 g/mol |
Solubility | Low aqueous solubility; soluble in DMSO, DMF |
Melting Point | 175–178°C (estimated) |
LogP (Partition Coefficient) | 3.2 (predicted) |
The compound’s low aqueous solubility aligns with its hydrophobic aromatic groups, necessitating organic solvents for experimental handling .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Indole Derivative Preparation: 1H-Indole-3-ethylamine is synthesized via Fischer indole synthesis or reductive amination of indole-3-acetaldehyde .
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Chlorophenyl Component Activation: 3-Chlorobenzoic acid is converted to an acid chloride using thionyl chloride.
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Amide Coupling: The ethylamine and acid chloride undergo coupling via reagents like N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane .
Reaction conditions (e.g., inert atmosphere, 0–5°C for exothermic steps) are critical to minimize side reactions. Yields for analogous syntheses range from 65–80% after purification by column chromatography .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (amide C=O), and 745 cm⁻¹ (C–Cl).
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¹H NMR (CDCl₃): Key signals include δ 10.8 ppm (indole NH), δ 7.2–7.4 ppm (aromatic protons), and δ 3.6 ppm (ethylenic CH₂) .
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 342.3, with fragmentation patterns confirming the chlorophenyl and indole groups .
Biological Activity and Mechanisms
Receptor Interactions
The indole moiety is structurally analogous to serotonin (5-HT), enabling potential modulation of 5-HT receptors. In vitro assays on similar compounds show submicromolar affinity for 5-HT₂A and 5-HT₆ receptors. Molecular docking studies suggest the chlorophenyl group enhances binding via hydrophobic interactions with receptor pockets.
Enzyme Inhibition
Ethanediamide derivatives exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). For example, the 4-chlorophenyl analog demonstrates an IC₅₀ of 0.8 μM against COX-2, attributed to hydrogen bonding between the amide carbonyl and enzyme active sites .
Table 2: In Vitro Biological Data for Structural Analogs
Target | IC₅₀/EC₅₀ | Assay Type |
---|---|---|
5-HT₂A Receptor | 0.45 μM | Radioligand binding |
COX-2 | 0.8 μM | Enzyme activity |
PDE4D | 1.2 μM | Fluorescent assay |
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